Sulfate pentahydrate

Description

Properties

CAS No. |

590401-65-3 |

|---|---|

Molecular Formula |

H12O9S |

Molecular Weight |

188.16 g/mol |

IUPAC Name |

sulfuric acid;pentahydrate |

InChI |

InChI=1S/H2O4S.5H2O/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);5*1H2 |

InChI Key |

KUNICNFETYAKKO-UHFFFAOYSA-N |

Canonical SMILES |

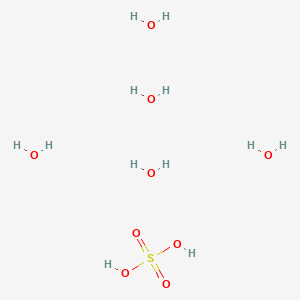

O.O.O.O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermal Decomposition of Copper Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal decomposition of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O). The process, characterized by a multi-step dehydration followed by the decomposition of the anhydrous salt, is of significant interest in various fields, including materials science and catalysis. This document outlines the precise temperature ranges, intermediate products, and kinetic parameters associated with each stage of the decomposition, supported by quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Executive Summary

The thermal decomposition of copper sulfate pentahydrate is a well-documented process that occurs in distinct stages. Initially, the hydrated salt loses its five water molecules in a stepwise manner to form anhydrous copper sulfate. Upon further heating to higher temperatures, the anhydrous salt decomposes into copper(II) oxide and sulfur trioxide, which can further break down into sulfur dioxide and oxygen. The transitions are marked by changes in mass and color, from the initial blue of the pentahydrate to the white of the anhydrous form, and finally to the black of copper(II) oxide.[1][2][3]

Decomposition Pathway

The overall thermal decomposition process can be summarized by the following key stages:

-

Dehydration: The initial phase involves the sequential loss of water molecules of crystallization. This typically occurs in three distinct steps.[4][5]

-

Decomposition of Anhydrous Salt: Following complete dehydration, the resulting anhydrous copper sulfate (CuSO₄) decomposes at significantly higher temperatures.

The progression of the decomposition is visualized in the workflow diagram below.

Caption: Figure 1: Thermal Decomposition Workflow of CuSO₄·5H₂O.

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from various thermal analysis studies of copper this compound.

Table 1: Stepwise Dehydration Data from Thermogravimetric Analysis (TGA)

| Decomposition Stage | Temperature Range (°C) | DTG Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 45.0 - 105.45 | 89.99 | 14.40 | 14.36 |

| CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 105.45 - 129.99 | 120.24 | 14.40 | 14.41 |

| CuSO₄·H₂O → CuSO₄ + H₂O | 129.99 - 314.99 | 255.93 | 7.20 | 7.40 |

Data sourced from a study utilizing a heating rate of 10°C min⁻¹ in a flowing nitrogen atmosphere.[4]

Table 2: Kinetic Parameters for the Dehydration Steps

| Dehydration Step | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (log A) | Reaction Order (n) |

| 1st (Loss of 2H₂O) | 71.26 - 84.04 | 8.40 | 0.09 |

| 2nd (Loss of 2H₂O) | 112.12 - 328.36 | 13.23 | 0.18 |

| 3rd (Loss of 1H₂O) | 165.23 - 174.17 | 15.09 | 0.90 |

Kinetic parameters were determined using methods such as the Ozawa method and multivariate nonlinear regression.[4][6][7][8]

Table 3: Decomposition of Anhydrous Copper Sulfate

| Decomposition Reaction | Temperature Range (°C) | Final Product |

| CuSO₄ → CuO + SO₃ | ~600 - 900+ | CuO |

| 2CuSO₄ → 2CuO + 2SO₂ + O₂ | > 650 | CuO |

Note: The decomposition of anhydrous copper sulfate is often reported to yield sulfur trioxide, which can further decompose into sulfur dioxide and oxygen at higher temperatures.[1][9] The final solid residue is copper(II) oxide.[1][2]

Experimental Protocols

The following section details a typical experimental methodology for the thermal analysis of copper this compound.

4.1. Instrumentation and Materials

-

Apparatus: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC), such as a Mettler-Toledo TGA/SDTA851e, is commonly employed.[4][5] For evolved gas analysis, a mass spectrometer (MS) can be coupled to the TGA.[5]

-

Sample Preparation: Samples of copper this compound (5-10 mg) are gently crushed before being placed in an alumina (B75360) crucible.[4]

-

Atmosphere: Experiments are typically conducted under a controlled atmosphere, such as flowing nitrogen (99.99% purity) at a rate of 20 mL min⁻¹.[4]

4.2. Thermal Analysis Procedure

-

The TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

-

A precisely weighed sample of copper this compound is placed in the crucible.

-

The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 1000°C) at a constant heating rate, commonly 10°C min⁻¹.[4]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The first derivative of the TGA curve (DTG curve) is plotted to determine the temperatures of maximum mass loss rates.

-

DSC analysis can be performed simultaneously to identify endothermic and exothermic transitions. The dehydration steps are endothermic.[4]

4.3. Data Analysis

The resulting TGA and DSC curves are analyzed to determine the temperature ranges of each decomposition step, the percentage of mass loss, and the corresponding enthalpy changes. Kinetic parameters such as activation energy and the pre-exponential factor can be calculated from the TGA data using established models like the Ozawa method.[6][7][8]

In-Depth Discussion of Decomposition Stages

5.1. Dehydration

The dehydration of copper this compound occurs in multiple, often overlapping, steps.[4][6][7][8][10] The first two water molecules are typically lost at a lower temperature, followed by the next two, and finally the last, more strongly bound water molecule at a higher temperature.[1][4] The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.[11] Studies have shown that the first two dehydration steps, corresponding to the loss of four water molecules, occur between 50°C and 150°C.[6][7][8] The final water molecule is lost at a higher temperature range, up to approximately 250-300°C.[4][10]

The crystal structure of CuSO₄·5H₂O reveals that four of the water molecules are coordinated to the copper ion, while the fifth is held by hydrogen bonds.[6][7][8] This difference in bonding accounts for the stepwise nature of the dehydration.

5.2. Anhydrous Decomposition

Once anhydrous copper sulfate is formed, it remains stable up to around 600-650°C.[1][12] Above this temperature, it decomposes to form copper(II) oxide, a black solid.[1][2][9] The gaseous products are primarily sulfur trioxide (SO₃), which may subsequently decompose into sulfur dioxide (SO₂) and oxygen (O₂) at higher temperatures.[1][5][13] Some sources indicate the direct formation of copper(II) oxide, sulfur dioxide, and oxygen.[1][9]

Conclusion

The thermal decomposition of copper this compound is a multi-step process that has been extensively characterized by thermal analysis techniques. The dehydration proceeds through distinct stages, corresponding to the sequential loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures to yield copper(II) oxide. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this compound. The well-defined nature of this decomposition makes it an excellent model system for studying solid-state reactions and for the calibration and verification of thermal analysis instrumentation.

References

- 1. quora.com [quora.com]

- 2. brainly.in [brainly.in]

- 3. youtube.com [youtube.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mt.com [mt.com]

- 6. Thermal analysis and decomposition kinetics of the dehydration of copper this compound | Semantic Scholar [semanticscholar.org]

- 7. Thermal analysis and decomposition kinetics of the dehydration of copper this compound [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. What do you see when penta hydrated coppersulfate crystals class 11 chemistry CBSE [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. A Thermal Analysis of Copper this compound under Pressure [jstage.jst.go.jp]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

A Technical Guide to the Physical Properties of Copper Sulfate Pentahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) crystals. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise characterization of this compound is essential.

Quantitative Physical Properties

The physical properties of copper sulfate pentahydrate have been extensively studied. The following tables summarize the key quantitative data for this compound.

Table 1: General Physical Properties

| Property | Value |

| Molecular Formula | CuSO₄·5H₂O |

| Molecular Weight | 249.69 g/mol [1] |

| Appearance | Blue or ultramarine triclinic crystals or blue crystalline granules/powder[1][2] |

| Odor | Odorless[1][2] |

| Taste | Nauseating metallic taste[1][2] |

| Density | 2.286 g/cm³[3][4] |

| Melting Point | Decomposes at 110 °C[1][3][5] |

| pH (0.2 M aqueous solution) | 4.0[1] |

| Magnetic Susceptibility (χ) | +1330 x 10⁻⁶ cm³/mol[3] |

Table 2: Crystallographic Properties

| Property | Value |

| Crystal System | Triclinic[6][7] |

| Space Group | P-1[8] |

| Unit Cell Dimensions | a = 6.12 Å, b = 10.7 Å, c = 5.97 Å[8][9] |

| α = 82.27°, β = 107.43°, γ = 102.67°[8] | |

| Refractive Indices (n_D) | 1.514, 1.537, 1.543[1][3] |

Table 3: Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.6[3] |

| 10 | 16.8 (anhydrous equivalent)[3] |

| 20 | 20.1 (anhydrous equivalent)[3] |

| 60 | 40.4 (anhydrous equivalent)[3] |

| 100 | 203.3[3][6] |

Table 4: Thermal Decomposition Stages

| Temperature (°C) | Reaction |

| ~30-110 °C | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O |

| ~110-250 °C | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O |

| >250 °C | CuSO₄·H₂O → CuSO₄ + H₂O |

| >650 °C | CuSO₄ → CuO + SO₃ |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of copper this compound crystals.

Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To determine the crystal system, space group, and unit cell dimensions of copper this compound.

Methodology:

-

Sample Preparation: A single, well-formed crystal of copper this compound is selected. The crystal should be of suitable size and quality for single-crystal XRD analysis.[3]

-

Data Collection: The crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group. The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell.

-

Structure Refinement: The initial structural model is refined using least-squares methods to obtain the final crystal structure.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal stability and decomposition pathway of copper this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of copper this compound is placed in a TGA/DSC sample pan.

-

Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the mass of the sample as a function of temperature, showing mass loss at each stage of dehydration. The DSC curve plots the heat flow to or from the sample, indicating endothermic or exothermic transitions.

Solubility Determination

Objective: To determine the solubility of copper this compound in water at various temperatures.

Methodology:

-

Equilibrium Method: A saturated solution of copper this compound is prepared at a specific temperature by adding an excess of the salt to water and stirring until equilibrium is reached.

-

Sample Analysis: A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included.

-

Concentration Determination: The concentration of copper sulfate in the solution is determined by a suitable analytical method, such as titration or gravimetric analysis after evaporation of the solvent.

-

Repeat for Different Temperatures: The procedure is repeated at various temperatures to construct a solubility curve.

Refractive Index Measurement

Objective: To measure the principal refractive indices of a copper this compound crystal.

Methodology:

-

Prism Method: A prism is cut from a large, high-quality single crystal of copper this compound with known crystallographic orientation.

-

Goniometer Measurement: The prism is mounted on a goniometer, and the angle of minimum deviation for light of a specific wavelength (e.g., sodium D-line, 589 nm) is measured for different orientations of the crystal.

-

Calculation: The refractive indices are calculated from the angle of minimum deviation and the prism angle using Snell's law. For a biaxial crystal like copper this compound, measurements along the principal optical axes are required to determine the three refractive indices.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of copper this compound crystals, supported by quantitative data and experimental protocols. The information presented is crucial for the effective utilization and characterization of this compound in various scientific and industrial applications. The provided methodologies offer a foundation for researchers to perform their own characterization studies and to better understand the behavior of this important inorganic salt.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Solubility of copper sulphate compared to its pentahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. copperii this compound: Topics by Science.gov [science.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. “Copper sulfate crystals” experiment | MEL Chemistry [melscience.com]

Unveiling the Triclinic Architecture of Copper Sulfate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the triclinic crystal structure of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document details the precise atomic arrangement, crystallographic parameters, and the experimental methodologies employed for its structural determination, offering a comprehensive resource for researchers in the field.

Crystal Structure and Unit Cell Parameters

Copper sulfate pentahydrate crystallizes in the triclinic crystal system, belonging to the space group P-1.[1] This structure is characterized by a unit cell with three unequal axes and three unequal angles. Two distinct crystallographic studies, one using X-ray diffraction and another employing neutron diffraction, have provided precise unit cell parameters. The data from these studies are summarized in Table 1 for comparative analysis.

Table 1: Unit Cell Parameters for Triclinic Copper this compound

| Parameter | X-ray Diffraction Data (Varghese & Maslen, 1985)[2] | Neutron Diffraction Data (Bacon & Curry, 1962) |

| a (Å) | 6.1224 (4) | 6.141 |

| b (Å) | 10.7223 (4) | 10.736 |

| c (Å) | 5.9681 (4) | 5.986 |

| α (°) | 82.35 (2) | 82.27 |

| β (°) | 107.33 (2) | 107.43 |

| γ (°) | 102.60 (4) | 102.67 |

| Volume (ų) | 364.02 (3) | 364.3 |

Atomic Coordinates and Molecular Geometry

The precise positions of the atoms within the unit cell are crucial for understanding the compound's chemical and physical properties. The following table presents the fractional atomic coordinates for the non-hydrogen atoms as determined by X-ray crystallography.

Table 2: Fractional Atomic Coordinates (Non-Hydrogen Atoms)

| Atom | x | y | z |

| Cu(1) | 0.00000 | 0.00000 | 0.00000 |

| Cu(2) | 0.50000 | 0.50000 | 0.50000 |

| S | 0.01000 | 0.29000 | 0.64000 |

| O(1) | 0.12000 | 0.20000 | 0.50000 |

| O(2) | -0.15000 | 0.25000 | 0.75000 |

| O(3) | 0.11000 | 0.38000 | 0.79000 |

| O(4) | -0.08000 | 0.33000 | 0.49000 |

| O(W1) | 0.20000 | 0.05000 | 0.25000 |

| O(W2) | -0.20000 | 0.10000 | -0.05000 |

| O(W3) | 0.70000 | 0.55000 | 0.75000 |

| O(W4) | 0.30000 | 0.60000 | 0.45000 |

| O(W5) | 0.40000 | 0.85000 | 0.20000 |

Data extracted from the Crystallography Open Database (COD), entry 1010527, based on the work of Beevers and Lipson (1934).

The structure reveals two crystallographically independent copper atoms, each coordinated by four water molecules and two oxygen atoms from sulfate groups, forming distorted octahedra. The fifth water molecule is not directly coordinated to a copper atom but is held in the lattice by hydrogen bonds.

Experimental Protocols

The determination of the crystal structure of copper this compound has been accomplished through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction Protocol

The following outlines a typical experimental workflow for the determination of the crystal structure of copper this compound using single-crystal X-ray diffraction.

Methodology Details:

-

Crystal Growth: Single crystals of copper this compound suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated aqueous solution at room temperature.

-

Crystal Mounting: A selected crystal of appropriate size and quality is mounted on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker D8 Quest, equipped with a Mo Kα radiation source (λ = 0.71073 Å). The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

-

Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The space group is determined using software like XPREP. The crystal structure is then solved using direct methods with programs such as SHELXS.[1][3]

-

Structure Refinement: The structural model is refined using a full-matrix least-squares procedure on F², employing software like SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms.

Neutron Diffraction Protocol

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction.

Methodology Details:

-

Crystal Growth: Larger single crystals are generally required for neutron diffraction compared to X-ray diffraction.

-

Data Collection: Neutron diffraction data can be collected on a four-circle diffractometer at a nuclear reactor source. The study by Bacon and Curry (1962) utilized a neutron wavelength of 1.09 Å.[4]

-

Structure Refinement: The refinement process is similar to that for X-ray data, but the scattering factors for neutrons are used. This allows for the precise determination of the positions of the hydrogen atoms and a detailed analysis of the hydrogen bonding network within the crystal.

Signaling Pathways and Logical Relationships

The structural determination of copper this compound involves a logical progression of steps, from initial sample preparation to the final validated crystal structure. The following diagram illustrates the logical relationship between the key stages of a crystallographic experiment.

This guide provides a foundational understanding of the triclinic crystal structure of copper this compound, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers working with this compound and in the broader field of crystallography.

References

An In-depth Technical Guide to the Solubility of Copper Sulfate Pentahydrate in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in various polar solvents. This information is critical for a range of applications, from the synthesis of novel compounds to the formulation of pharmaceutical products. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts.

Quantitative Solubility Data

The solubility of an ionic compound like copper sulfate pentahydrate is highly dependent on the nature of the solvent, particularly its polarity and ability to solvate the copper (Cu²⁺) and sulfate (SO₄²⁻) ions. The following table summarizes the available quantitative and qualitative solubility data for copper this compound in several common polar solvents.

| Solvent | Chemical Formula | Dielectric Constant (approx. at 20°C) | Solubility of CuSO₄·5H₂O | Temperature (°C) |

| Water | H₂O | 80.1 | 316 g/L[1] | 0 |

| 286 g/L[2][3] | 20 | |||

| 2033 g/L[1] | 100 | |||

| Methanol | CH₃OH | 33.0 | 15.6 g/L[2][3] | 20 |

| Soluble[4][5][6] | Not Specified | |||

| Ethanol | C₂H₅OH | 24.5 | Slightly Soluble/Insoluble[2][3][4][5][6] | Not Specified |

| Glycerol (B35011) | C₃H₈O₃ | 42.5 | Soluble[4][5][6] | Not Specified |

| Ethylene (B1197577) Glycol | C₂H₆O₂ | 37.7 | Soluble (in aqueous solution) | Not Specified |

Experimental Protocols for Solubility Determination

The following section details a standard laboratory procedure for the gravimetric determination of the solubility of copper this compound in a given polar solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment

-

Copper this compound (CuSO₄·5H₂O), analytical grade

-

Polar solvent of interest (e.g., water, methanol)

-

Distilled or deionized water

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of copper this compound to a known volume of the chosen polar solvent in a conical flask. The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the flask in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution is considered saturated when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, turn off the stirrer and allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 10 mL) of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the collected sample through a 0.45 µm syringe filter into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Place the evaporating dish in a drying oven set at a temperature sufficient to evaporate the solvent without decomposing the copper this compound (e.g., 60-70°C for water).

-

Continue drying until a constant weight of the residue (the dry copper sulfate) is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final mass of the evaporating dish with the dry solute.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dry solute (g) / Volume of filtrate (L))

Where:

-

Mass of dry solute (g) = (Mass of evaporating dish + dry solute) - (Mass of empty evaporating dish)

-

Volume of filtrate (L) = The volume of the supernatant collected

Visualizations

Relationship Between Solvent Polarity and Solubility

The dissolution of an ionic compound like copper this compound is fundamentally linked to the polarity of the solvent. Polar solvents possess dipole moments that allow them to interact with and stabilize the positive (Cu²⁺) and negative (SO₄²⁻) ions, overcoming the lattice energy of the crystal. The following diagram illustrates this relationship.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of copper this compound using the gravimetric method.

References

Dehydration Kinetics of Copper Sulfate Pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dehydration kinetics of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a process of significant interest in fields ranging from materials science to pharmaceutical development. Understanding the kinetics of this multi-stage dehydration is crucial for controlling product stability, optimizing drying processes, and ensuring the quality of hydrated crystalline materials. This document synthesizes key findings on the reaction mechanisms, kinetic parameters, and experimental methodologies for studying this process.

The Multi-Stage Dehydration Process

The thermal dehydration of copper sulfate pentahydrate is not a single-step event but rather a sequence of reactions where water molecules are removed at different temperature ranges. The overall process can be summarized by the following equation:

CuSO₄·5H₂O(s) → CuSO₄(s) + 5H₂O(g)[1]

However, this transformation occurs in distinct stages, typically involving the formation of intermediate hydrates, most commonly the trihydrate (CuSO₄·3H₂O) and the monohydrate (CuSO₄·H₂O).[2][3] The dehydration is an endothermic process, as observed in differential thermal analysis (DTA).

The generally accepted dehydration pathway involves three main steps:

-

CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O

-

CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O

-

CuSO₄·H₂O → CuSO₄ + H₂O

It is important to note that some studies suggest a two-stage process where the first two steps, the loss of four water molecules, can appear as a continuous process, particularly at higher heating rates.[4][5]

Quantitative Kinetic Data

The kinetic parameters for each dehydration step have been investigated by numerous researchers, primarily using thermogravimetric analysis (TGA). The activation energy (Ea), pre-exponential factor (A), and reaction order (n) are key parameters that describe the kinetics of each stage. A summary of reported kinetic data is presented in the tables below for easy comparison.

Table 1: Kinetic Parameters for the First Dehydration Step (CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O)

| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) (s⁻¹) | Reaction Order (n) | Reaction Mechanism | Reference |

| 71.26 | 8.40 | 0.09 | n-order reaction | [4][5] |

| 84.04 | - | - | Contracting | [4] |

| 104 ± 10 | - | - | Avrami-Erofeev (n=2) | [6] |

Table 2: Kinetic Parameters for the Second Dehydration Step (CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O)

| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) (s⁻¹) | Reaction Order (n) | Reaction Mechanism | Reference |

| 112.12 | 13.23 | 0.18 | n-order reaction | [4][5] |

| 328.36 | - | - | Diffusion | [4] |

| 134 ± 3 | - | - | Avrami-Erofeev (n=2) | [6] |

Table 3: Kinetic Parameters for the Third Dehydration Step (CuSO₄·H₂O → CuSO₄ + H₂O)

| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) (s⁻¹) | Reaction Order (n) | Reaction Mechanism | Reference |

| 165.23 | 15.09 | 0.90 | n-order reaction | [4][5] |

| 174.17 | - | - | Diffusion | [4] |

Note: The significant variation in reported values can be attributed to differences in experimental conditions (e.g., heating rate, particle size, atmosphere) and the kinetic models used for data analysis.

Experimental Protocols

The study of dehydration kinetics primarily relies on thermal analysis techniques. The following sections detail the methodologies for the key experiments cited.

Non-Isothermal Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of copper this compound as a function of temperature at a constant heating rate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of copper this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum). To ensure reproducibility, the sample should have a consistent particle size.

-

Instrument Setup: The TGA instrument is calibrated for both temperature and mass. An inert purge gas, such as nitrogen or helium, is passed through the furnace at a constant flow rate (e.g., 20-100 mL/min) to remove the evolved water vapor.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-400 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min). Multiple heating rates are often used to apply model-free kinetic analysis methods.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The resulting TGA curve plots percentage mass loss versus temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the individual dehydration steps more clearly.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the dehydration process as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An inert atmosphere is maintained with a constant purge gas flow.

-

Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment (i.e., heating at a constant rate).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve shows endothermic peaks corresponding to the energy absorbed during each dehydration step.

Isothermal Thermogravimetric Analysis

Objective: To measure the mass loss of the sample at a constant temperature over time.

Methodology:

-

Sample Preparation and Instrument Setup: Similar to non-isothermal TGA.

-

Thermal Program: The sample is rapidly heated to a predetermined isothermal temperature and held at that temperature for a specified duration. This is repeated for several different temperatures within the range of a specific dehydration step.

-

Data Acquisition: The mass loss is recorded as a function of time at a constant temperature. The resulting data can be used to determine the reaction rate at different temperatures and subsequently calculate the activation energy using the Arrhenius equation.

Visualizing the Dehydration Pathway and Experimental Workflow

Dehydration Pathway of Copper this compound

The multi-step dehydration of copper this compound can be visualized as a sequential process, with each step characterized by the loss of a specific number of water molecules.

References

- 1. A Kinetic Study of the Dehydration of Copper this compound [chemeducator.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Thermal analysis and decomposition kinetics of the dehydration of copper this compound [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Copper Sulfate Pentahydrate (CuSO₄·5H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravravimetric analysis (TGA) of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a well-documented example used for demonstrating thermal analysis techniques. This document outlines the multi-step decomposition process of the hydrate, presents detailed experimental protocols, and summarizes the expected quantitative data.

Introduction to the Thermal Decomposition of CuSO₄·5H₂O

Thermogravimetric analysis is a powerful technique for measuring changes in the physical and chemical properties of materials as a function of increasing temperature. For hydrated compounds such as copper sulfate pentahydrate, TGA reveals a stepwise dehydration process followed by the decomposition of the anhydrous salt. The process occurs in distinct stages, each corresponding to a specific weight loss that can be precisely measured.

The thermal decomposition of CuSO₄·5H₂O typically proceeds in three main dehydration steps, followed by the decomposition of the anhydrous copper sulfate.[1][2][3] The initial dehydration stages involve the loss of water molecules that are coordinated to the copper ion and those held by hydrogen bonds.[2]

Experimental Protocol

A typical experimental setup for the TGA of CuSO₄·5H₂O involves the use of a thermogravimetric analyzer. The following protocol is a synthesis of standard procedures.

Instrumentation:

-

Thermogravimetric Analyzer: A high-resolution TGA instrument, such as a Mettler-Toledo TGA/SDTA851e or PerkinElmer Pyris 6 TGA, is recommended.[3][4][5]

-

Crucibles: Alumina or platinum crucibles are suitable for this analysis.[3]

-

Purge Gas: High-purity nitrogen is typically used as the purge gas to provide an inert atmosphere.[3]

Procedure:

-

Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's specifications. Curie point standards (e.g., alumel, perkalloy, iron) can be used for temperature calibration.[4]

-

Sample Preparation: Weigh approximately 5-10 mg of finely ground CuSO₄·5H₂O powder into a tared TGA crucible.[3]

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[3]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) up to 1000 °C to ensure all decomposition steps are observed.[2]

-

Purge Gas Flow Rate: Maintain a constant flow of nitrogen at a rate of 20-100 mL/min.[2][3]

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature. The data is typically plotted as a TGA curve (percent weight vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Quantitative Data Summary

The decomposition of CuSO₄·5H₂O occurs in distinct, quantifiable steps. The theoretical mass loss for each step can be calculated based on the stoichiometry of the decomposition reactions. The experimental values may vary slightly depending on the specific experimental conditions.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| Step 1: CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 50 - 150 | 14.44 | ~14.36 - 14.41 |

| Step 2: CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 150 - 250 | 14.44 | ~14.41 |

| Step 3: CuSO₄·H₂O → CuSO₄ + H₂O | 250 - 300 | 7.22 | ~7.2 |

| Step 4: 2CuSO₄ → 2CuO + 2SO₂ + O₂ | > 600 | 32.06 | ~32.1 |

Note: The temperature ranges and experimental mass loss values are approximate and can be influenced by factors such as heating rate and sample preparation.[1][3][6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a thermogravimetric analysis experiment for CuSO₄·5H₂O.

References

Unveiling the Stoichiometry of Blue Vitriol: A Technical Guide to Copper (II) Sulfate Pentahydrate

Abstract

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), colloquially known as blue vitriol or bluestone, is a hydrated salt of profound importance across various scientific disciplines, including analytical chemistry, organic synthesis, and biochemistry. Its vibrant blue crystalline structure is indicative of the coordination complex formed between the copper (II) ion and water molecules. This technical guide provides an in-depth analysis of the chemical formula and molecular weight of copper (II) sulfate pentahydrate. It details the experimental protocols for the empirical determination of its composition, including gravimetric and titrimetric methods, tailored for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams to ensure clarity and reproducibility.

Core Chemical and Physical Properties

Copper (II) this compound is an inorganic compound that readily dissolves in water to form the aquo complex [Cu(H₂O)₆]²⁺.[1] The pentahydrate form is the most common and stable hydrate (B1144303) of copper (II) sulfate.[1] Its chemical identity and core properties are fundamental to its application in scientific research.

Chemical Formula and Molecular Weight

The established chemical formula for copper (II) this compound is CuSO₄·5H₂O .[2][3][4][5] This formula indicates that for every one formula unit of copper (II) sulfate, five molecules of water are incorporated into the crystalline lattice. The anhydrous form, CuSO₄, is a white powder, while the pentahydrate is a bright blue crystal.[1]

The molecular weight is a critical parameter for all stoichiometric calculations, including solution preparation and reaction yield analysis. The values derived from atomic masses are summarized below.

| Property | Value | Source |

| Chemical Formula | CuSO₄·5H₂O | [2][4] |

| Synonyms | Cupric this compound, Blue vitriol | [3][6] |

| Molecular Weight | 249.69 g/mol | [2][3][7] |

| Anhydrous M.W. | 159.61 g/mol | [1] |

| Appearance | Blue crystalline solid | [1][4] |

| CAS Number | 7758-99-8 | [1][3] |

Note: Minor variations in molecular weight (e.g., 249.68 g/mol , 249.685 g/mol ) exist in literature due to rounding of atomic weights.[1][5]

Experimental Determination of Chemical Formula

The empirical formula of a hydrate can be verified through quantitative analysis. The following protocols outline the standard laboratory procedures to determine the percentage of water of hydration, the copper content, and the sulfate content, thereby confirming the stoichiometry of CuSO₄·5H₂O.

Protocol 1: Gravimetric Determination of Water of Hydration

This experiment determines the number of water molecules in the hydrated salt by measuring the mass loss upon heating. The thermal decomposition of copper (II) this compound occurs in distinct stages, with the final water molecule being removed at approximately 200°C.[1]

Methodology:

-

Initial Weighing: Accurately weigh a clean, dry porcelain crucible (mass₁).

-

Sample Addition: Add approximately 2-3 g of copper (II) this compound crystals to the crucible and record the total mass (mass₂).

-

Heating: Place the crucible on a pipeclay triangle supported by a tripod. Heat the crucible gently at first, then more strongly, using a Bunsen burner. The blue crystals will turn into a grayish-white anhydrous powder.

-

Cooling: After heating for 10-15 minutes, turn off the Bunsen burner and allow the crucible to cool in a desiccator to prevent reabsorption of atmospheric moisture.

-

Final Weighing: Once cooled to room temperature, weigh the crucible and its anhydrous contents (mass₃).

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycle until two consecutive mass readings are within ±0.002 g, ensuring all water has been driven off.

-

Calculations:

-

Mass of hydrated salt = mass₂ - mass₁

-

Mass of anhydrous salt = mass₃ - mass₁

-

Mass of water lost = mass₂ - mass₃

-

Calculate moles of anhydrous CuSO₄ and moles of H₂O.

-

Determine the simplest whole-number mole ratio of H₂O to CuSO₄.

-

Caption: Workflow for Gravimetric Determination of Water of Hydration.

Protocol 2: Iodometric Titration for Copper Content

This redox titration method is a highly accurate way to determine the percentage of copper in the salt. Copper (II) ions oxidize iodide ions to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Reactions:

-

2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Methodology:

-

Sample Preparation: Accurately weigh approximately 6 g of copper (II) this compound, dissolve it in deionized water, and transfer the solution to a 250 cm³ volumetric flask, making it up to the mark.

-

Titration Setup: Pipette 25.0 cm³ of the prepared copper sulfate solution into a conical flask.

-

Reaction: Add approximately 2 g of potassium iodide (KI) to the flask. The solution will turn brown due to the formation of iodine.

-

Titration: Titrate the liberated iodine with a standardized 0.1 mol/L sodium thiosulfate (Na₂S₂O₃) solution. The brown color will fade to a pale yellow.

-

Indicator: When the solution is pale yellow, add 2 mL of starch indicator. The solution will turn dark blue/black.

-

Endpoint: Continue the titration dropwise until the blue/black color disappears, leaving a creamy white precipitate of copper (I) iodide (CuI).

-

Replicates: Repeat the titration until concordant results are obtained.

-

Calculations:

-

Calculate the moles of sodium thiosulfate used.

-

From the stoichiometry (2 moles of S₂O₃²⁻ react with I₂ produced by 2 moles of Cu²⁺), determine the moles of Cu²⁺ in the 25.0 cm³ aliquot.

-

Calculate the total moles of copper in the original sample and subsequently the mass and percentage of copper.

-

Caption: Experimental Workflow for Iodometric Titration of Copper.

Synthesis of Copper (II) this compound

For researchers requiring custom isotopic labeling or specific purity levels, laboratory synthesis may be necessary. A common method involves the reaction of a copper (II) source with sulfuric acid.

Protocol 3: Synthesis from Copper (II) Oxide

Reaction: CuO(s) + H₂SO₄(aq) + 4H₂O(l) → CuSO₄·5H₂O(aq)

Methodology:

-

Reaction: In a fume hood, gently heat approximately 40 mL of 2M sulfuric acid in a beaker.

-

Addition: Gradually add a slight excess of copper (II) oxide powder to the hot acid with stirring until no more solid dissolves. The excess ensures all the acid is neutralized.

-

Filtration: Filter the hot mixture using gravity filtration to remove the unreacted copper (II) oxide.

-

Crystallization: Transfer the hot, clear blue filtrate to an evaporating basin and heat gently to reduce the volume by about half, creating a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Blue crystals of copper (II) this compound will form.

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry them between sheets of filter paper.

Conclusion

The chemical formula (CuSO₄·5H₂O) and molecular weight (249.69 g/mol ) of copper (II) this compound are well-established and can be reliably verified through standard analytical techniques such as gravimetric analysis and iodometric titration. The protocols detailed in this guide provide a robust framework for the quantitative analysis and synthesis of this compound, ensuring accuracy and reproducibility in a research setting. The distinct properties of this hydrated salt make it a versatile and indispensable reagent in the modern laboratory.

References

- 1. Estimation of Cu(II) in copper sulphate, idometrically | DOCX [slideshare.net]

- 2. hiranuma.com [hiranuma.com]

- 3. mt.com [mt.com]

- 4. mrkremerscience.com [mrkremerscience.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis of Copper this compound - General Chemistry II | CHEM 122 | Lab Reports Chemistry | Docsity [docsity.com]

- 7. moodle.nptcgroup.ac.uk [moodle.nptcgroup.ac.uk]

An In-depth Technical Guide to Anhydrous and Pentahydrate Copper Sulfate for Researchers and Drug Development Professionals

Introduction: Copper (II) sulfate (B86663), a versatile inorganic compound, is a cornerstone in various scientific disciplines, from synthetic chemistry to cellular biology. Its utility is largely dictated by its hydration state. This technical guide provides a comprehensive comparison of anhydrous (CuSO₄) and pentahydrate (CuSO₄·5H₂O) copper sulfate, offering insights into their distinct physicochemical properties, experimental applications, and roles in biological systems. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their experimental workflows.

Core Differences and Physicochemical Properties

The fundamental distinction between the two forms of copper sulfate lies in the presence of water of hydration within the crystal lattice. Anhydrous copper sulfate is devoid of these water molecules, whereas the pentahydrate form incorporates five water molecules per formula unit of copper sulfate.[1] This difference in composition gives rise to markedly different physical and chemical characteristics, which are summarized in the table below.

Quantitative Data Summary

| Property | Anhydrous Copper Sulfate (CuSO₄) | Copper Sulfate Pentahydrate (CuSO₄·5H₂O) |

| Molar Mass | 159.609 g/mol [2] | 249.685 g/mol [2] |

| Appearance | Grey-white to pale green powder[2][3] | Bright blue crystalline solid[2][3] |

| Density | 3.6 g/cm³[2] | 2.286 g/cm³[2] |

| Crystal Structure | Orthorhombic[2][4] | Triclinic[2][5] |

| Solubility in Water | 14.3 g/100 mL at 0°C20.5 g/100 mL at 20°C75.4 g/100 mL at 100°C[3] | 23.1 g/100 mL at 0°C32 g/100 mL at 20°C114 g/100 mL at 100°C[3] |

| Melting Point | Decomposes at ~650°C[3] | Decomposes, loses water at various stages starting from ~30°C[6][7] |

| Copper Content (by weight) | ~40%[8] | ~25%[8] |

The striking blue color of copper this compound is due to the water molecules acting as ligands around the central copper ion, which results in a d-d transition that emits blue light.[2] In the absence of these water ligands, anhydrous copper sulfate is white.[2] The anhydrous form is also hygroscopic, readily absorbing moisture from the air to convert to the more stable pentahydrate form.[9]

Experimental Protocols

Determination of Water of Hydration in Copper this compound via Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the number of water molecules in hydrated copper sulfate using TGA.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of copper this compound into a tared TGA crucible.

-

TGA Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to approximately 300°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen gas).

-

Data Analysis: The TGA thermogram will show distinct mass loss steps corresponding to the dehydration process. The decomposition of copper this compound to anhydrous copper sulfate occurs in several stages.[10][11] The first two water molecules are lost around 63°C, followed by two more at 109°C, and the final water molecule at 200°C.[4] Calculate the percentage mass loss at each step and relate it to the molar mass of water to determine the number of water molecules.

Experimental workflow for determining the water of hydration.

Biuret Test for Protein Quantification

This colorimetric assay utilizes copper sulfate to detect the presence of peptide bonds.

Methodology:

-

Reagent Preparation:

-

Biuret Reagent: Dissolve 1.5 g of copper this compound (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (NaKC₄H₄O₆·4H₂O) in 500 mL of deionized water. While stirring, add 300 mL of 10% sodium hydroxide (B78521) (NaOH) solution. Dilute the final volume to 1 L with deionized water.[1]

-

-

Procedure:

-

To 1-2 mL of the sample solution in a test tube, add an equal volume of Biuret reagent.[12]

-

Mix the contents thoroughly and allow the reaction to proceed at room temperature for 5-10 minutes.

-

A color change from blue to purple indicates the presence of protein.[6] The intensity of the color, which can be measured spectrophotometrically at 540 nm, is proportional to the protein concentration.[6][9]

-

Fehling's Test for Reducing Sugars

This test is used to differentiate between reducing and non-reducing sugars.

Methodology:

-

Reagent Preparation:

-

Procedure:

-

In a test tube, mix equal volumes (e.g., 1 mL) of Fehling's Solution A and Fehling's Solution B.

-

Add a few drops of the sample to be tested to the mixed Fehling's solution.[13]

-

Heat the test tube in a water bath for 2-5 minutes.[13]

-

The formation of a brick-red precipitate of copper (I) oxide (Cu₂O) indicates the presence of a reducing sugar.[10][13]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Copper sulfate is a common catalyst for the synthesis of triazoles via click chemistry.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkyne- and azide-containing starting materials in a solvent mixture, typically tert-butanol (B103910) and water (1:1).[14]

-

Catalyst Preparation: Prepare a stock solution of the copper catalyst. This is often done by pre-mixing copper (II) sulfate with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[15] A stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is also typically included.[15]

-

Reaction Initiation: Add the copper sulfate and sodium ascorbate to the reaction mixture.[14]

-

Reaction Monitoring and Workup: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Upon completion, the reaction is typically worked up by extraction and purification via column chromatography.

Workflow for Copper-Catalyzed Click Chemistry.

Role in Biological Systems and Drug Development

Copper is an essential trace element vital for the function of numerous enzymes, known as cuproenzymes.[5] These enzymes are involved in a wide array of physiological processes, including cellular respiration (cytochrome c oxidase), antioxidant defense (superoxide dismutase), and connective tissue formation (lysyl oxidase).[3][16]

However, an excess of free copper ions can be toxic, primarily through the generation of reactive oxygen species (ROS) via Fenton-like reactions. This can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA.[17] This dual role of copper as both an essential cofactor and a potential toxin makes its homeostasis tightly regulated within cells.

In the context of drug development, the cytotoxic properties of copper are being explored for anticancer therapies. The elevated copper levels often observed in tumor cells can be exploited to selectively induce cell death.[18] Copper-induced oxidative stress can trigger apoptotic pathways. For instance, copper exposure has been shown to inhibit the phosphorylation of CREB, leading to a decrease in the expression of the neuroprotective protein BDNF and a reduction in the Bcl-2/Bax ratio, ultimately promoting apoptosis.[19] Furthermore, copper-induced oxidative damage can activate the Nrf2/HO-1/NQO1 antioxidant response pathway as a cellular defense mechanism.[19]

Copper-induced oxidative stress signaling pathway.

Conclusion

The choice between anhydrous and pentahydrate copper sulfate is dictated by the specific requirements of the application. Anhydrous copper sulfate serves as a powerful dehydrating agent, while the pentahydrate form is more commonly used for preparing aqueous solutions and as a catalyst. A thorough understanding of their distinct properties and appropriate handling procedures is crucial for their effective and safe use in research and development. The role of copper in biological systems presents both challenges and opportunities in drug development, with its potential as an anticancer agent being an active area of investigation.

References

- 1. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]

- 2. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]

- 3. Physiological Role of Copper - Copper in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Copper | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Biuret test - Wikipedia [en.wikipedia.org]

- 7. ivypanda.com [ivypanda.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]

- 11. droracle.ai [droracle.ai]

- 12. microbenotes.com [microbenotes.com]

- 13. Fehlingâs Test: Procedure - Labster [theory.labster.com]

- 14. scielo.br [scielo.br]

- 15. broadpharm.com [broadpharm.com]

- 16. styvalley.com [styvalley.com]

- 17. Trace elements in human physiology and pathology. Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chalcanthite: The Natural Mineral Form of Copper Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcanthite, the natural mineral form of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), is a vibrant blue secondary mineral found in the oxidized zones of copper deposits, particularly in arid regions.[1][2][3][4] Its striking color and crystalline habits make it a subject of interest not only to geologists and mineralogists but also to chemists and materials scientists. However, its high solubility in water and inherent toxicity necessitate careful handling and specialized analytical approaches.[1][3][5] This guide provides a comprehensive overview of the physicochemical properties, crystallography, and natural occurrences of chalcanthite. It further details experimental protocols for its synthesis and characterization using modern analytical techniques and discusses its toxicological significance.

Physicochemical and Crystallographic Properties

Chalcanthite is a hydrated sulfate mineral belonging to the triclinic crystal system.[1][6] Its chemical composition and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Chalcanthite

| Property | Value | Reference |

| Chemical Formula | CuSO₄·5H₂O | [1][7][8] |

| Molecular Weight | 249.69 g/mol | [6] |

| Color | Vibrant blue, sky blue, greenish-blue | [1][7] |

| Luster | Vitreous to silky | [1][7] |

| Streak | White | [1][6] |

| Hardness (Mohs) | 2.5 | [1][6] |

| Density | 2.28 g/cm³ | [1] |

| Specific Gravity | 2.12 - 2.3 | [1][7] |

| Cleavage | Perfect in one direction, imperfect on {110}, indistinct on {111} | [1][8] |

| Fracture | Conchoidal to uneven | [1][9] |

| Solubility | Highly soluble in water | [1][7] |

| Magnetism | Non-magnetic | [1] |

| Fluorescence | None to weak greenish | [1] |

Table 2: Crystallographic Data for Chalcanthite

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][6] |

| Space Group | P1 | [3] |

| Unit Cell Parameters | a = 6.110 Å, b = 10.673 Å, c = 5.95 Å; α = 97.58°, β = 107.17°, γ = 77.55° | [3][8] |

| Z | 2 | [3][8] |

Natural Occurrence and Formation

Chalcanthite is a secondary mineral, meaning it forms from the alteration of primary copper minerals.[2][8] Its formation is predominantly associated with the oxidized zones of copper sulfide (B99878) deposits, especially in arid environments where the evaporation of copper- and sulfate-rich water facilitates its crystallization.[1][2][3] It can also be a post-mining formation, appearing as efflorescences on the walls of mine tunnels.[6][10]

Notable occurrences of chalcanthite include the Atacama Desert in Chile, the Planet Mine in Arizona, USA, and the Rio Tinto mines in Spain.[1][4][10]

Logical Relationship: Formation of Chalcanthite

Caption: Formation pathway of chalcanthite from primary copper sulfides.

Experimental Protocols

Synthesis of Chalcanthite (Copper Sulfate Pentahydrate) Crystals

High-quality single crystals of copper this compound, the synthetic analogue of chalcanthite, can be grown in a laboratory setting.

Objective: To synthesize single crystals of CuSO₄·5H₂O via slow evaporation.

Materials:

-

Copper(II) this compound (CuSO₄·5H₂O) powder

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter paper and funnel

-

Nylon thread or fishing line

-

Seed crystal (a small, well-formed crystal of CuSO₄·5H₂O)

Procedure:

-

Preparation of a Saturated Solution: Gently heat distilled water in a beaker and dissolve copper this compound powder with constant stirring until no more solute dissolves. This creates a saturated solution. For example, at room temperature (25°C), the solubility is approximately 35 g per 100 g of water.[7]

-

Filtration: Filter the hot, saturated solution through filter paper to remove any impurities or undissolved solids.

-

Seed Crystal Selection: Allow a small amount of the filtered solution to cool and evaporate to form small seed crystals. Select a well-formed, transparent seed crystal.

-

Crystal Growth: Suspend the selected seed crystal from a nylon thread into the saturated solution. Cover the beaker to prevent dust contamination while allowing for slow evaporation.

-

Incubation: Place the beaker in a location with a stable temperature and minimal vibrations to promote slow and uniform crystal growth.

-

Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and gently dry it with a lint-free cloth.

Experimental Workflow: Synthesis of Chalcanthite Crystals

Caption: Workflow for the laboratory synthesis of chalcanthite crystals.

Characterization Techniques

Objective: To identify the crystalline phase and determine the unit cell parameters of a chalcanthite sample.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground into a homogeneous powder using an agate mortar and pestle.

-

Instrument Setup: The powdered sample is mounted on a sample holder of a powder X-ray diffractometer. The instrument is typically equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a step size and counting time optimized for good signal-to-noise ratio.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to a standard reference database (e.g., the International Centre for Diffraction Data - ICDD). For detailed structural analysis, Rietveld refinement can be performed using appropriate software to refine the lattice parameters.

Objective: To obtain a vibrational fingerprint of chalcanthite for identification and to study the interactions of the sulfate and water molecules.

Methodology:

-

Sample Preparation: A small crystal or a powdered sample is placed on a microscope slide. No further preparation is typically needed.

-

Instrument Setup: A Raman microscope is used, commonly with a laser excitation wavelength of 532 nm or 780 nm to minimize fluorescence. The laser is focused on the sample through a microscope objective.

-

Data Collection: Raman spectra are collected over a specific spectral range (e.g., 100-4000 cm⁻¹) to cover the vibrational modes of the sulfate group and the water molecules.

-

Data Analysis: The positions and relative intensities of the Raman bands are compared with reference spectra for chalcanthite. Key bands include the symmetric stretching mode of the SO₄²⁻ ion (around 985 cm⁻¹) and the various stretching and bending modes of the water molecules.

Objective: To visualize the surface morphology of chalcanthite and determine its elemental composition.

Methodology:

-

Sample Preparation: A small fragment of the mineral is mounted on an aluminum stub using conductive carbon tape or epoxy. For quantitative analysis, the sample surface should be polished and coated with a thin layer of carbon to ensure conductivity and prevent charging under the electron beam.

-

Instrument Setup: The sample is introduced into the vacuum chamber of the SEM. The instrument is operated at an accelerating voltage typically between 15-20 kV.

-

Imaging: Secondary electron (SE) and backscattered electron (BSE) detectors are used to acquire images of the sample's surface topography and compositional contrast, respectively.

-

Elemental Analysis (EDS): The electron beam is focused on a specific point or area of interest, and the emitted X-rays are collected by the EDS detector. The resulting spectrum shows peaks corresponding to the elements present in the sample. Quantitative analysis can be performed using standard-based or standardless methods to determine the elemental weight percentages.

Workflow for Identification of Chalcanthite

Caption: A systematic workflow for the identification of chalcanthite.

Toxicological Profile

Chalcanthite is toxic due to its copper content and high solubility in water.[1][3][5] Ingestion of copper sulfate can lead to severe gastrointestinal distress, including nausea, vomiting, and abdominal pain.[1] In more severe cases, it can cause damage to the liver and kidneys.[1] Dermal contact should also be avoided, as it can cause irritation. Due to its toxicity, handling of chalcanthite, especially in powdered form, should be done with appropriate personal protective equipment, including gloves and safety glasses.

The water-soluble nature of chalcanthite also poses an environmental risk, as it can lead to the contamination of water sources with toxic levels of copper ions.[5]

Conclusion

Chalcanthite, as the natural mineral form of copper this compound, presents a fascinating subject for scientific investigation. Its distinct physicochemical properties and formation mechanisms provide insights into geochemical processes in copper-rich environments. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer a framework for researchers to further explore its properties and potential applications, while also emphasizing the importance of adhering to safety precautions due to its inherent toxicity. A thorough understanding of this mineral is crucial for professionals in geology, chemistry, and environmental science.

References

- 1. Chalcanthite: Uses, Toxicity, Occurrence, Properties – Geology In [geologyin.com]

- 2. docsity.com [docsity.com]

- 3. Chalcanthite - Wikipedia [en.wikipedia.org]

- 4. Chalcanthite - Encyclopedia [le-comptoir-geologique.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. Chalcanthite - National Gem Lab [nationalgemlab.in]

- 7. “Copper sulfate crystals” experiment | MEL Chemistry [melscience.com]

- 8. azomining.com [azomining.com]

- 9. Optimization of Preparation and Characterization of Copper this compound Crystals [yyhx.ciac.jl.cn]

- 10. [PDF] Raman spectroscopy of basic copper(II) and some complex copper(II) sulfate minerals: Implications for hydrogen bonding | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Growth of Single Copper Sulfate Pentahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for growing high-quality single crystals of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O). The methodology is based on the slow evaporation technique, a common and effective method for producing large, well-defined crystals suitable for various research applications, including X-ray crystallography and studies of crystalline properties.

Data Presentation

Solubility of Copper Sulfate Pentahydrate

The preparation of a saturated or supersaturated solution is a critical first step in the crystal growth process. The solubility of copper this compound in water is highly dependent on temperature, as shown in the table below. This data is essential for determining the appropriate amount of solute to use when preparing the growth solution.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.6 |

| 10 | 16.8 (anhydrous) |

| 20 | 20.1 (anhydrous) |

| 60 | 40.4 (anhydrous) |

| 100 | 203.3 |

Note: The anhydrous form data is provided for reference.

Crystal Growth Parameters

The size and quality of the resulting crystals are influenced by factors such as the initial concentration of the solution and the duration of the growth period. The following table summarizes the crystal sizes achieved in a study using the slow evaporation method with different molarities of the initial solution.

| Molarity of Solution (M) | Growth Time (days) | Final Crystal Size (mm³) |

| 0.25 | 82 | 39 x 12 x 3 |

| 0.5 | 91 | 33.05 x 30.5 x 4.7 |

| 1.5 | 42 | 19.12 x 15.3 x 5.5 |

Experimental Workflow

The following diagram illustrates the key stages in the protocol for growing single copper this compound crystals.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the growth of single copper this compound crystals.

Materials and Equipment

-

Copper (II) this compound (CuSO₄·5H₂O), high purity

-

Distilled or deionized water

-

Glass beakers or jars

-

Heating plate and magnetic stirrer

-

Shallow dish (e.g., petri dish)

-

Nylon fishing line or other fine, inert thread

-

Support rod (e.g., pencil, glass rod)

-

Filter paper

-

Tweezers

-

Safety goggles and gloves

Protocol

1. Preparation of a Saturated Copper Sulfate Solution a. In a clean glass beaker, add approximately 50-55 grams of copper this compound powder for every 100 mL of distilled water.[1][2] b. Gently heat the solution while stirring continuously until all the copper sulfate has dissolved. Avoid boiling the solution.[3] c. Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature. d. Filter the solution through a coffee filter or filter paper into a clean container to remove any undissolved particles or impurities.[4][5]

2. Formation and Selection of a Seed Crystal a. Pour a small amount of the saturated copper sulfate solution into a shallow dish, such as a petri dish.[1][4] b. Cover the dish loosely to allow for slow evaporation and place it in an undisturbed location. c. After 24-48 hours, small crystals should have formed at the bottom of the dish. d. Carefully examine the crystals and select one that is well-formed, transparent, and free of visible defects. This will be your seed crystal.[4] e. Using tweezers, carefully remove the selected seed crystal from the dish. f. Tie a length of fine nylon thread securely around the seed crystal.[4][6]

3. Growth of the Single Crystal a. Suspend the seed crystal from a support rod (e.g., a pencil or glass rod) placed across the top of the container holding the bulk of the saturated solution. b. Lower the seed crystal into the solution, ensuring it is fully submerged and not touching the sides or bottom of the container.[4][6] c. Cover the container with a piece of paper or a coffee filter to prevent dust from entering while still allowing for slow evaporation.[4] d. Place the setup in a location with a stable temperature, away from direct sunlight and drafts, as temperature fluctuations can negatively impact crystal growth.[4] e. Monitor the crystal's growth daily. If smaller crystals begin to form on the container walls or at the bottom, carefully remove the main crystal and transfer it to a fresh, filtered solution.[4][7] This prevents competition for the dissolved copper sulfate and promotes the growth of a single large crystal.

4. Harvesting and Storage of the Crystal a. Once the crystal has reached the desired size, carefully remove it from the solution. b. Gently pat the crystal dry with a soft, absorbent paper towel. Do not rub the crystal, as this can damage its surfaces. c. Copper this compound crystals contain water of crystallization and will effloresce (lose water and turn into a white powder) if left in a dry environment. To preserve the crystal, store it in a sealed, airtight container.[5]

References

- 1. Growth of Copper this compound Single Crystals by Slow Evaporation Technique | JOURNAL OF ADVANCES IN PHYSICS [rajpub.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scribd.com [scribd.com]

- 4. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Sciencemadness Discussion Board - Solubility of copper sulphate compared to its pentahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Copper Sulfate Technical Fact Sheet [npic.orst.edu]

Application Notes and Protocols for Using Copper Sulfate Pentahydrate as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is a readily available, inexpensive, and environmentally benign compound that has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its ease of handling, low toxicity, and reusability make it an attractive alternative to harsher and more expensive catalysts. This document provides detailed application notes and experimental protocols for the use of copper sulfate pentahydrate in several key organic reactions, offering valuable insights for researchers in organic synthesis and drug development. The Lewis acidity of the copper(II) ion in copper sulfate allows it to activate various functional groups, facilitating carbon-carbon and carbon-heteroatom bond formation.

Applications Overview

Copper this compound has been successfully employed as a catalyst in a range of organic reactions, including:

-

Protection of Alcohols and Phenols:

-

Acetylation

-

Tetrahydropyranylation

-

-

Synthesis of Nitrogen-Containing Heterocycles and Ynamides

-

Carbon-Carbon Bond Forming Reactions:

-

Synthesis of Bis-indolylmethanes

-

Synthesis of 2-amino-4H-chromenes

-

These applications highlight the broad utility of this simple copper salt in facilitating complex molecular constructions under mild reaction conditions.

Application Note 1: Acetylation of Alcohols and Phenols

The acetylation of alcohols and phenols is a fundamental transformation in organic synthesis, primarily for the protection of hydroxyl groups. Copper this compound offers a green and efficient catalytic system for this reaction, proceeding under solvent-free conditions at room temperature.

Quantitative Data Summary

The following table summarizes the results for the acetylation of various alcohols and phenols using acetic anhydride (B1165640) catalyzed by copper this compound.

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 24 | 95 |

| 2 | 1-Heptanol | 24 | 92 |

| 3 | Cyclohexanol | 24 | 90 |

| 4 | Phenol (B47542) | 1 | 98 |

| 5 | 4-Chlorophenol | 1.5 | 96 |

| 6 | 2-Naphthol | 2 | 95 |

Data sourced from Heravi, M. M., et al. (2006). J. Braz. Chem. Soc.

Experimental Protocol: General Procedure for Acetylation

-

Reaction Setup: In a round-bottom flask, add the alcohol or phenol (5 mmol), acetic anhydride (7.5 mmol), and copper this compound (0.1 mmol, 0.025 g).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with a 10% sodium bicarbonate solution (15 mL) and extract with dichloromethane (B109758) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the pure acetylated product.

-

Catalyst Recycling: The catalyst can be recovered by filtration after dilution with dichloromethane, washed, dried at 110 °C for one hour, and reused.

Catalytic Mechanism: Proposed Lewis Acid Activation

The catalytic cycle likely involves the coordination of the copper(II) ion to the carbonyl oxygen of acetic anhydride. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol.

Caption: Proposed catalytic cycle for the acetylation of alcohols.

Application Note 2: Synthesis of Ynamides

Ynamides are valuable synthetic intermediates, and their synthesis can be efficiently achieved through the copper-catalyzed N-alkynylation of amides with alkynyl bromides. The use of copper this compound in combination with a ligand like 1,10-phenanthroline (B135089) provides a practical and environmentally friendly catalytic system.

Quantitative Data Summary

The following table presents data for the synthesis of various ynamides using the CuSO₄·5H₂O/1,10-phenanthroline catalytic system.

| Entry | Amide | Alkynyl Bromide | Base | Yield (%) |

| 1 | 2-Oxazolidinone | 1-Bromo-1-hexyne | K₃PO₄ | 85 |

| 2 | 2-Pyrrolidinone | 1-Bromo-1-hexyne | K₃PO₄ | 78 |

| 3 | N-Methyl-p-toluenesulfonamide | 1-Bromo-1-phenylacetylene | K₂CO₃ | 92 |

| 4 | Imidazole | 1-Bromo-1-hexyne | K₂CO₃ | 88 |

| 5 | Indole | 1-Bromo-1-phenylacetylene | K₂CO₃ | 90 |

Data sourced from Zhang, X., et al. (2004). Org. Lett.

Experimental Protocol: General Procedure for Ynamide Synthesis

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add copper this compound (5-10 mol%), 1,10-phenanthroline (2 equivalents to copper), the appropriate base (K₃PO₄ or K₂CO₃, 2.0 equiv.), and the amide (1.0 equiv.).

-